molecular formula C7H5ClN2 B8013304 1-Chloroimidazo[1,5-a]pyridine

1-Chloroimidazo[1,5-a]pyridine

Cat. No.: B8013304
M. Wt: 152.58 g/mol
InChI Key: STBAANALDPCHLR-UHFFFAOYSA-N
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Description

1-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a chlorine atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroimidazo[1,5-a]pyridine can be synthesized through various methods. One common approach involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another method includes the oxidative cyclization of N-aryl amidines with halogenating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials such as 2-aminopyridine and α-haloketones. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a halogenating agent, such as chlorine gas .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

1-Chloroimidazo[1,5-a]pyridine derivatives exhibit a range of biological activities that make them suitable candidates for drug development. Notable activities include:

  • Anticancer Activity : Compounds derived from imidazo[1,5-a]pyridine have been reported to exhibit significant anticancer properties. For instance, certain derivatives have shown selective inhibition against various cancer cell lines, indicating potential as chemotherapeutic agents .
  • Antimicrobial Properties : Research has indicated that imidazo[1,5-a]pyridine derivatives possess antibacterial and antifungal activities. Their effectiveness against multidrug-resistant strains of bacteria highlights their importance in addressing antibiotic resistance .
  • Cholinesterase Inhibition : Similar to other imidazo[1,2-a]pyridine compounds, 1-chloro derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .
  • Kinase Inhibition : Recent studies have identified this compound as a selective inhibitor of certain kinases involved in cancer progression. For example, it has shown activity against CLK1 and DYRK1A kinases, which are implicated in neurodegeneration and cancer .

Synthesis Methodologies

The synthesis of this compound typically involves several methodologies:

  • Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridines and chloroacetyl chloride. This method allows for the introduction of various substituents that can enhance biological activity.
  • Functionalization Strategies : Post-synthetic modifications are employed to introduce different functional groups onto the imidazo ring. This approach facilitates the exploration of structure-activity relationships (SAR) and aids in optimizing the biological properties of the derivatives .

Case Studies

The following case studies exemplify the applications of this compound in scientific research:

StudyApplicationFindings
Study 1Anticancer ActivityDerivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Study 2Cholinesterase InhibitionCertain compounds showed significant AChE inhibition with IC50 values comparable to established drugs .
Study 3Kinase InhibitionCompound 4a was identified as a selective inhibitor for CLK1 and DYRK1A, with implications for Alzheimer's treatment .

Mechanism of Action

The mechanism by which 1-Chloroimidazo[1,5-a]pyridine exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 1-Chloroimidazo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other imidazo[1,5-a]pyridine derivatives. This chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Biological Activity

1-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a chlorine atom at the 1-position. This structural configuration enhances its reactivity and biological activity, making it a versatile compound for various applications in drug development and materials science .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis
MCF-7 (Breast)15.3Inhibition of cell cycle progression
A549 (Lung)10.8Modulation of signaling pathways

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity

AssayResultReference
TNF-α InhibitionIC50 = 20 µM
COX-2 Enzyme InhibitionModerate Inhibition

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Interaction with Kinases : The compound has been shown to inhibit specific protein kinases that are critical in cancer progression and inflammation . For instance, it selectively inhibits CLK1 and DYRK1A kinases, which are implicated in various diseases.
  • Cell Signaling Modulation : By modulating key signaling pathways, such as the MAPK/ERK pathway, this compound can influence cell survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells, revealing significant apoptosis induction through caspase activation .
  • Inflammation Model : Another investigation assessed its anti-inflammatory effects in a murine model of arthritis, demonstrating reduced swelling and inflammation markers upon treatment with the compound .

Properties

IUPAC Name

1-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBAANALDPCHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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